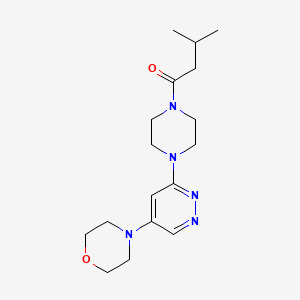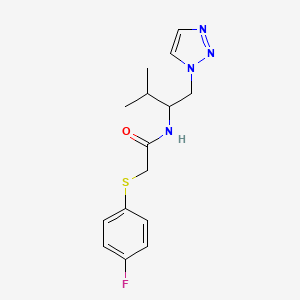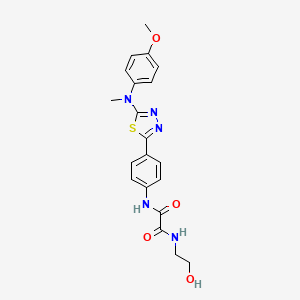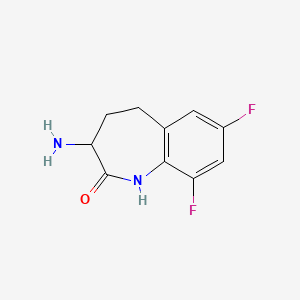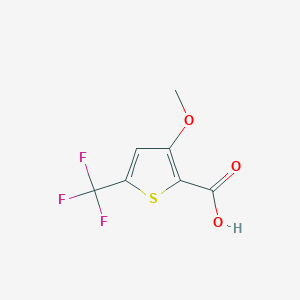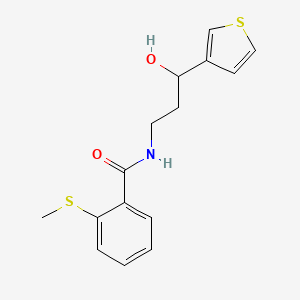
3-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20FN3O5S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research indicates that derivatives of quinazoline-2,4-diones show promise in antimicrobial applications. A study highlighted the synthesis of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, evaluating their effectiveness against antimicrobial MIC in gyrase resistance mutants and wild-type strains of Escherichia coli. The study found that certain derivatives were more active against quinolone-resistant gyrB mutants compared to wild-type cells, suggesting potential in combating antimicrobial resistance (German et al., 2008).
Another study compared fluoroquinolone and quinazolinedione activities against wild-type and gyrase mutant strains of Mycobacterium smegmatis. This research showed that quinazolinediones had higher MIC values compared to fluoroquinolones but were more active against fluoroquinolone-resistant gyrA mutants (Malik et al., 2011).
Anticancer Activity
A study focused on the synthesis and anticancer activity of N-substituted indole derivatives, where thizolidine-2,4-dione was reacted with various compounds, including p-fluorobenzaldehyde. The compounds were tested for their anticancer activity against the MCF-7 human breast cancer cell line, demonstrating potential therapeutic applications (Kumar & Sharma, 2022).
Herbicidal Applications
A study explored triketone-containing quinazoline-2,4-dione derivatives as potential herbicides. The synthesized compounds were evaluated for their herbicidal activity against various weeds. The research found that some compounds exhibited better or excellent herbicidal activity, indicating the potential of quinazoline-2,4-dione derivatives in agricultural applications (Wang et al., 2014).
Central Nervous System Applications
A study on quinazolinedione sulfonamides identified them as a novel class of competitive AMPA receptor antagonists. These compounds displayed nanomolar receptor affinity and oral anticonvulsant activity in animal models, suggesting their potential use in treating neurological disorders (Koller et al., 2011).
Propiedades
IUPAC Name |
3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-29-18-7-6-14(12-16(18)21)30(27,28)23-10-8-13(9-11-23)24-19(25)15-4-2-3-5-17(15)22-20(24)26/h2-7,12-13H,8-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLUVBDZTLYCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

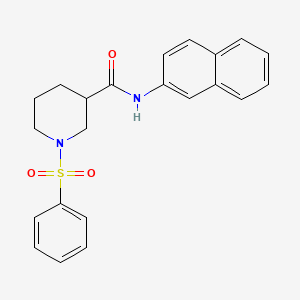
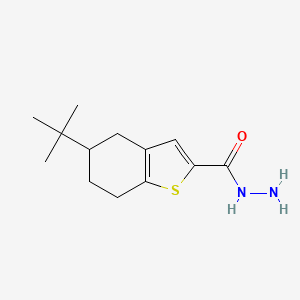
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2423382.png)
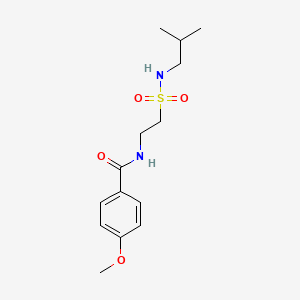
![2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2423387.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2423388.png)
